2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a cyclization reaction involving α-thiocyanato ketones and oxindoles under microwave irradiation.
Amidation Reaction: The thiophene derivative is then reacted with an amine to form the thiophen-2-ylmethylamine intermediate.
Acylation: The intermediate undergoes acylation with 2-oxo-2-ethoxyacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tumor cell growth.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.
Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiophene ring and trifluoromethyl group are key to its binding affinity and specificity. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups but different core structures.
Uniqueness
2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its thiophene ring, trifluoromethyl group, and acetamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H15F3N2O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H15F3N2O3S/c17-16(18,19)11-3-1-4-12(7-11)21-15(23)10-24-9-14(22)20-8-13-5-2-6-25-13/h1-7H,8-10H2,(H,20,22)(H,21,23) |
InChI Key |
RLJBBBLWYJTWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COCC(=O)NCC2=CC=CS2)C(F)(F)F |
Origin of Product |
United States |
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